molecular formula C18H16F2N2O3S B443946 3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B443946
M. Wt: 378.4 g/mol
InChI Key: FMOYQCTWRYPGEZ-UHFFFAOYSA-N
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Description

Conformational Dynamics of the Norbornane Derivative

Dynamic NMR studies demonstrate restricted rotation about the aryl-norbornane bond, with rotational barriers ranging from 6.0–14.4 kcal/mol depending on substituent bulk. For the title compound, molecular mechanics simulations predict two dominant conformers:

  • Exo-carboxylic acid : Carboxyl group oriented away from the bridgehead (ΔG = 0 kcal/mol)
  • Endo-carboxylic acid : Carboxyl group directed toward the bridgehead (ΔG = +1.8 kcal/mol)

The energy difference arises from steric clashes between the carboxylic acid and thiazole carbamoyl group in the endo configuration. Variable-temperature ^13^C NMR data (-100°C to +25°C) show coalescence of bridgehead carbon signals at -80°C, corresponding to a ΔG‡ of 7.2 kcal/mol for ring puckering interconversion.

Stereochemical Implications of Carboxylic Acid Substituents

The 2-carboxylic acid group exhibits pronounced stereoelectronic effects:

Position pKa Solubility (mg/mL)
exo 3.1 12.4 (H2O)
endo 2.8 8.9 (H2O)

The 0.3 pKa unit difference reflects enhanced resonance stabilization in the endo isomer due to orbital alignment with the norbornane π-system. Chiral HPLC separation of norbornane carboxylate enantiomers demonstrates ΔΔG of 0.6 kcal/mol between diastereomeric complexes with cellulose tris(3,5-dimethylphenylcarbamate).

Thiazole Ring Functionalization

Electronic Effects of 2,4-Difluorophenyl Substitution

Hammett analysis (σ~meta~ = +0.34, σ~para~ = +0.15) predicts 18% rate enhancement for electrophilic substitution at the thiazole C5 position compared to unsubstituted phenyl. DFT calculations (B3LYP/6-311+G**) reveal:

  • Fluorine-induced deshielding of thiazole C2 (+9.7 ppm vs non-fluorinated analog)
  • 12° deviation from coplanarity between thiazole and difluorophenyl rings
  • Hammett substituent constants (σ~m~ = +0.43, σ~p~ = +0.06) correlate with observed bathochromic shift (λ~max~ 278 → 285 nm)

Carbamoyl Linker Geometry and Torsional Strain Analysis

The carbamoyl spacer adopts a trans-amide configuration (ω = 178°) to minimize 1,3-allylic strain between norbornane and thiazole moieties. Rotational barriers:

Bond Barrier (kcal/mol)
Norbornane-C(=O) 14.2
C(=O)-NH 9.8
NH-Thiazole 6.4

The elevated norbornane-carbonyl barrier arises from conjugation with the bicyclic system's π-orbital network. Solid-state IR shows ν(C=O) at 1685 cm^-1^, indicating partial double bond character (80% vs free carbonyl).

Properties

Molecular Formula

C18H16F2N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H16F2N2O3S/c19-10-3-4-11(12(20)6-10)13-7-26-18(21-13)22-16(23)14-8-1-2-9(5-8)15(14)17(24)25/h3-4,6-9,14-15H,1-2,5H2,(H,24,25)(H,21,22,23)

InChI Key

FMOYQCTWRYPGEZ-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The classical approach involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For example, 1,3-butadiene or substituted olefins react with cyclopentadiene under thermal or catalytic conditions to yield bicyclo[2.2.1]hept-2-ene derivatives. Subsequent hydrogenation using palladium on activated charcoal in ethanol (H2\text{H}_2, 760 Torr, 24 h) saturates the double bond, producing bicyclo[2.2.1]heptane.

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
CycloadditionCyclopentadiene + 2-butene, 160°C, 6 h75%
HydrogenationH2\text{H}_2, Pd/C, ethanol, 24 h90%

Functionalization with Carboxylic Acid

Synthesis of the 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Intermediate

The thiazole ring is constructed using a cyclocondensation reaction between a thiourea derivative and an α-halo carbonyl compound.

Thiourea Preparation

1-(2,4-Difluorophenyl)thiourea is synthesized by reacting 2,4-difluoroaniline with thiophosgene or ammonium thiocyanate under acidic conditions.

Thiazole Formation

The thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux (30 min) to form the thiazole ring via a Michael addition-cyclization mechanism.

Reaction Scheme:

Thiourea+DMADEtOH, refluxThiazole derivative\text{Thiourea} + \text{DMAD} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole derivative}

Key Data:

  • Solvent: Ethanol

  • Temperature: 78°C

  • Yield: 80–85%

Carbamoyl Linkage Formation

The carboxylic acid group on the bicycloheptane core is activated and coupled with the amine group of the thiazole intermediate.

Acid Activation

Bicyclo[2.2.1]heptane-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) in dichloromethane (DCM).

Amide Coupling

The acid chloride reacts with 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) to form the carbamoyl bond. Alternatively, coupling agents like EDCl/HOBt are used for direct amidation.

Optimized Conditions:

ParameterValue
Coupling AgentEDCl, HOBt
SolventDMF or THF
Temperature0°C to room temperature
Reaction Time12–16 h
Yield70–75%

Stereochemical Considerations

The bicyclo[2.2.1]heptane core introduces stereogenic centers at C1, C2, and C4. Diastereomeric control is achieved through:

  • Chiral Resolution : Use of chiral stationary phases in HPLC.

  • Asymmetric Catalysis : Employing enantioselective hydrogenation catalysts during bicycloheptane synthesis.

Purification and Characterization

Final purification is performed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:

  • 1H^1\text{H} NMR : Peaks at δ 7.6–8.1 ppm (thiazole protons), δ 1.2–2.8 ppm (bicycloheptane protons).

  • Mass Spectrometry : Molecular ion peak at m/zm/z 378.4 (M+H+^+).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation : Ensuring substitution at the C4 position of the thiazole is achieved by using electron-deficient arylthioureas.

  • Acid Sensitivity : The bicycloheptane core is prone to ring-opening under strong acidic conditions; neutral pH is maintained during coupling .

Chemical Reactions Analysis

Types of Reactions

WAY-324712 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

WAY-324712 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-324712 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with key biochemical processes in cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Alkyl groups (e.g., ethyl, isopropyl) increase hydrophobicity, while fluorine atoms enhance electronic interactions and metabolic stability. The 2,4-difluorophenyl group in the target compound likely improves binding to bacterial T-box regulatory elements compared to PKZ18’s isopropylphenyl group .

Biological Activity

The compound 3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that incorporates a thiazole ring and a difluorophenyl substituent. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide an in-depth review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula for the compound is C14H14F2N2O2SC_{14}H_{14}F_2N_2O_2S, with a molecular weight of approximately 318.34 g/mol. The structure can be represented as follows:

\text{Structure }\text{3 4 2 4 Difluorophenyl 1 3 thiazol 2 yl carbamoyl}bicyclo[2.2.1]heptane-2-carboxylicacid}

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been reported to inhibit various cancer cell lines effectively.

  • Case Study : A study evaluated several thiazole derivatives against colon carcinoma HCT-116 and breast cancer T47D cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 μM for HCT-116 cells, demonstrating potent anticancer activity .
CompoundCell LineIC50 (μM)
Thiazole Derivative AHCT-1166.2
Thiazole Derivative BT47D27.3

Antimicrobial Activity

The antimicrobial potential of thiazole-containing compounds has also been investigated extensively. These compounds have demonstrated effectiveness against a range of pathogens.

  • Research Findings : A series of thiazole derivatives were screened for antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited comparable activity to standard antibiotics like streptomycin.
CompoundPathogenMinimum Inhibitory Concentration (MIC)
Thiazole Derivative CS. aureus15 μg/mL
Thiazole Derivative DE. coli20 μg/mL

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown promise in anti-inflammatory applications.

  • Case Study : Research indicated that certain thiazole derivatives significantly reduced inflammatory markers in vitro and in vivo models of inflammation .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Thiazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

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